

Spectroscopic Profile of 2-Bromothiophene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromothiophene**

Cat. No.: **B119243**

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **2-bromothiophene**, a key intermediate in the synthesis of various pharmaceuticals and electronic materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **2-bromothiophene** provide characteristic signals corresponding to the protons and carbons of the thiophene ring.

^1H NMR Data

The proton NMR spectrum of **2-bromothiophene** typically exhibits three distinct signals in the aromatic region, corresponding to the three protons on the thiophene ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) in Hertz (Hz) describe the interactions between neighboring protons.

Proton	Chemical Shift (δ) in CDCl_3 (ppm)	Coupling Constants (J) in Hz
H5	7.209	$J_{4,5} = 5.63$
H3	7.037	$J_{3,4} = 3.68$
H4	6.859	$J_{3,5} = 1.39$

Note: The assignments of H3, H4, and H5 can vary slightly depending on the solvent and the specific literature source. The provided data is a representative example.[\[1\]](#)

13C NMR Data

The ^{13}C NMR spectrum of **2-bromothiophene** shows four signals, one for each of the carbon atoms in the molecule. The carbon atom attached to the bromine atom (C2) is typically found at the lowest field (highest ppm value).

Carbon	Chemical Shift (δ) in CDCl_3 (ppm)
C5	128.2
C4	127.5
C3	123.0
C2	111.9

Note: Chemical shifts can vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-bromothiophene** displays characteristic absorption bands for the C-H, C=C, and C-S bonds of the thiophene ring.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100-3000	Medium
C=C Ring Stretch	1514-1532	Medium
C=C Ring Stretch	1430-1454	Medium
C-H in-plane bend	1228-1202	Medium
C-H out-of-plane bend	900-650	Strong
C-S Stretch	839-608	Medium

Note: The exact peak positions can be influenced by the sample preparation method (e.g., neat liquid, solution).[\[2\]](#)[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-bromothiophene**, the mass spectrum is characterized by the presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (79Br and 81Br).

m/z	Relative Intensity	Assignment
162	~100%	[M] ⁺ (C ₄ H ₃ BrS)
164	~97%	[M+2] ⁺ (C ₄ H ₃ BrS)
83	High	[C ₄ H ₃ S] ⁺ (Loss of Br)
39	Moderate	[C ₃ H ₃] ⁺

Note: The relative intensities are approximate and can vary between instruments.[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample such as **2-bromothiophene**.

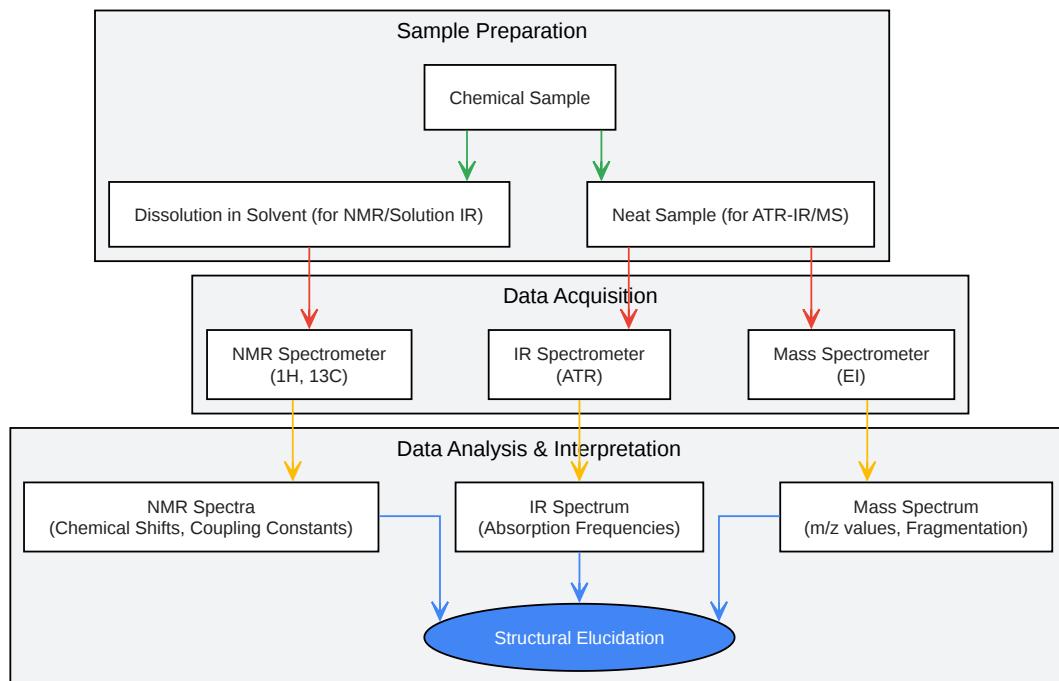
NMR Spectroscopy (1H and 13C)

- Sample Preparation: Dissolve 5-25 mg of **2-bromothiophene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.
- Filtration: Filter the solution through a pipette with a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire the proton-decoupled ¹³C NMR spectrum. This experiment generally requires a longer acquisition time than the ¹H spectrum.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance (ATR) - IR Spectroscopy

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small drop of **2-bromothiophene** directly onto the ATR crystal.
- Data Acquisition: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal. Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

- Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.


Electron Ionization (EI) - Mass Spectrometry

- Sample Introduction: Introduce a small amount of **2-bromothiophene** into the mass spectrometer. For a liquid sample, this is often done via a direct insertion probe or by injection into a gas chromatograph (GC-MS) which then introduces the sample into the MS.
- Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiophene, 2-bromo- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromothiophene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119243#spectroscopic-data-of-2-bromothiophene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com